molecular formula C23H21N3O3 B11106007 2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide

2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide

Cat. No.: B11106007
M. Wt: 387.4 g/mol
InChI Key: DXUZBMOFMVPOFW-BUVRLJJBSA-N
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Description

2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzyloxy group, a benzylidene hydrazino moiety, and an oxoacetamide structure, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-(benzyloxy)benzaldehyde, which is then reacted with hydrazine to form the corresponding hydrazone. This intermediate is further reacted with N-(3-methylphenyl)-2-oxoacetamide under specific conditions to yield the final product. The reaction conditions may include the use of solvents such as ethanol or methanol and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)benzaldehyde: A precursor in the synthesis of the compound.

    N-(3-methylphenyl)-2-oxoacetamide: Another precursor used in the synthesis.

    Hydrazones: Compounds with similar hydrazino moieties.

Uniqueness

2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-N-(3-methylphenyl)-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

N-(3-methylphenyl)-N'-[(E)-(4-phenylmethoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C23H21N3O3/c1-17-6-5-9-20(14-17)25-22(27)23(28)26-24-15-18-10-12-21(13-11-18)29-16-19-7-3-2-4-8-19/h2-15H,16H2,1H3,(H,25,27)(H,26,28)/b24-15+

InChI Key

DXUZBMOFMVPOFW-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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